2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic chromenopyrrole core with a pyridin-2-yl substituent at position 1, a 2-(dimethylamino)ethyl group at position 2, and a methoxy group at position 6. Its molecular formula is C₂₄H₂₆N₂O₆ (average mass: 438.48 g/mol) . The dimethylaminoethyl moiety enhances solubility in polar solvents, while the pyridin-2-yl group may influence binding interactions in biological systems. Synthetic routes for such derivatives typically involve multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (43–86% yields) .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-23(2)10-11-24-18(15-6-4-5-9-22-15)17-19(25)14-8-7-13(27-3)12-16(14)28-20(17)21(24)26/h4-9,12,18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXHZSGFFUNCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole family, characterized by its complex structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 379.416 g/mol. Its structure includes:
- A dimethylaminoethyl group
- A methoxy group
- A pyridine ring
- A chromeno[2,3-c]pyrrole core
This unique combination of functional groups may contribute to its diverse biological activities.
Antitumor Activity
Research indicates that compounds within the same class as This compound exhibit significant antitumor properties. For instance:
- Studies have shown that similar derivatives can inhibit cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity. Preliminary studies suggest:
- It may possess efficacy against certain bacterial strains and fungi .
- The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic pathways.
The biological effects of the compound are believed to stem from its interactions with specific biological targets:
- Receptor Binding : It likely interacts with specific receptors or enzymes, modulating their activity and leading to various biological effects .
- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in tumor progression or microbial resistance mechanisms .
Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated:
- A dose-dependent inhibition of tumor cell growth.
- An increase in apoptosis markers in treated cells compared to controls.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the chromeno[2,3-c]pyrrole core.
- Introduction of the dimethylaminoethyl group.
- Addition of the methoxy substituent.
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions is crucial for enhancing yield and purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 1 (aryl/heteroaryl), 2 (alkylamino chains), and 6 (methoxy/other groups). Below is a comparative analysis:
Q & A
Basic: What synthetic protocols are established for synthesizing this compound and its analogs?
The compound can be synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., pyridin-2-yl derivatives), and primary amines (e.g., dimethylaminoethylamine). This method allows for broad substituent compatibility under mild conditions, with yields ranging from 43% to 86% . Prior work by Vydzhak and Panchishin demonstrated the feasibility of introducing dimethylaminoethyl groups via amine selection .
Basic: How is structural integrity and purity validated for this compound?
Purity (>95%) is typically confirmed via HPLC, while structural characterization employs spectroscopic methods such as NMR and mass spectrometry (MS). For derivatives, crystallography or X-ray diffraction may resolve complex stereochemistry .
Basic: What substituent groups are compatible in the core scaffold?
Aryl aldehydes with methoxy, halogen, alkyl, or benzyl groups and primary amines with alkyl or dimethylaminoethyl chains are tolerated. Electron-withdrawing substituents (e.g., halogens) reduce reaction time (15–20 min), while electron-donating groups (e.g., methoxy) require extended heating (up to 2 h) .
Advanced: How can reaction conditions be optimized for derivatives with electron-donating/withdrawing groups?
Adjust heating duration based on substituent electronics:
- Electron-donating groups : Extend heating to 2 h to ensure cyclization.
- Electron-withdrawing groups : Limit heating to 15–20 min to avoid side reactions.
Use a 1.1:1 amine-to-aldehyde ratio for aldehydes with phenolic hydroxyl groups .
Advanced: How should contradictions in yield data across substituents be resolved?
Analyze steric/electronic effects and side reactions. For example:
- Low yields (<50%) may result from steric hindrance in bulky aryl aldehydes.
- Use HPLC to identify byproducts (e.g., incomplete cyclization) and optimize stoichiometry .
Advanced: What methodologies assess the biological activity of derivatives?
While specific data for this compound are pending, preliminary studies suggest using:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cytotoxicity screening.
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization.
- Computational modeling : Docking simulations to predict target interactions .
Advanced: How can large-scale synthesis ensure purity and scalability?
The protocol avoids chromatography; instead, isolate products via crystallization. For gram-scale synthesis:
- Optimize solvent polarity (e.g., ethanol/water mixtures) for efficient crystallization.
- Monitor reaction progress via TLC or in-line HPLC to minimize purification steps .
Advanced: What mechanistic pathways explain the multicomponent reaction?
Proposed steps include:
Knoevenagel condensation : Between aldehyde and dioxobutanoate.
Michael addition : Amine attack on the α,β-unsaturated intermediate.
Cyclization : Intramolecular lactam formation to yield the dihydrochromenopyrrole core .
Advanced: How is stability under storage conditions evaluated?
Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C with controlled humidity.
- Monitor degradation via HPLC and NMR every 30 days for 6 months.
- Protect from light due to the chromene moiety’s photosensitivity .
Advanced: How to design new derivatives with targeted substituents?
Substituent selection : Use aryl aldehydes (e.g., pyridin-2-yl for heteroaromaticity) and amines (e.g., dimethylaminoethyl for basicity).
Reaction feasibility : Prioritize substituents validated in the 223-compound library (e.g., methoxy, chloro, fluoro) .
Post-synthetic modification : Functionalize the dihydrochromene core via hydrazine-mediated ring-opening (e.g., to pyrazolone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
